[(4-Bromothiophen-2-yl)methyl](2-methylbutyl)amine

Catalog No.
S13813266
CAS No.
M.F
C10H16BrNS
M. Wt
262.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Bromothiophen-2-yl)methyl](2-methylbutyl)amine

Product Name

[(4-Bromothiophen-2-yl)methyl](2-methylbutyl)amine

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methylbutan-1-amine

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

InChI

InChI=1S/C10H16BrNS/c1-3-8(2)5-12-6-10-4-9(11)7-13-10/h4,7-8,12H,3,5-6H2,1-2H3

InChI Key

NJSOAZVJFRVQEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=CC(=CS1)Br

(4-Bromothiophen-2-yl)methylamine is an organic compound characterized by the molecular formula C₉H₁₄BrN₃S and a molecular weight of 264.18 g/mol. This compound features a bromothiophene moiety attached to a 2-methylbutylamine group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

  • Oxidation: The amine group can be oxidized to form imines or other nitrogen-containing compounds using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced, allowing for the formation of secondary or tertiary amines depending on the reducing agent used.
  • Substitution: The bromine atom in the thiophene ring is susceptible to nucleophilic substitution, enabling the introduction of various functional groups through reactions with nucleophiles such as amines or alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (4-Bromothiophen-2-yl)methylamine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The thiophene structure is known to interact with biological targets, influencing cellular pathways and potentially leading to therapeutic effects. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in disease processes, warranting further investigation into its pharmacological properties.

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:

  • Formation of Thiophene Derivative: Starting from 4-bromothiophene-2-carboxaldehyde, an appropriate amine is reacted under reducing conditions.
  • Use of Reducing Agents: Sodium borohydride is commonly employed as a reducing agent to facilitate the conversion of aldehyde groups to amines.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

(4-Bromothiophen-2-yl)methylamine has several notable applications:

  • Medicinal Chemistry: Investigated for its potential use as a therapeutic agent against various diseases due to its biological activity.
  • Material Science: Utilized in developing new materials with specific electronic or optical properties owing to the presence of the thiophene ring.
  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules, facilitating further chemical research.

Interaction studies have revealed that (4-Bromothiophen-2-yl)methylamine interacts with specific molecular targets within biological systems. The bromothiophene moiety can engage with enzymes and receptors, potentially altering their activity. Additionally, the amino group can participate in hydrogen bonding with biological macromolecules, influencing their structural and functional dynamics. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (4-Bromothiophen-2-yl)methylamine, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Differences
2-Amino-2-methylpropan-1-olC₅H₁₃NOLacks bromothiophene moiety; less versatile in reactions.
4-Bromothiophene-2-carboxaldehydeC₈H₇BrOSDoes not contain amino or hydroxyl groups; limited biological applications.
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidineC₉H₁₂BrNSDifferent nitrogen structure; alters reactivity and potential applications.
(4-Bromothiophen-2-yl)methylamineC₁₀H₁₄BrNSContains cyclobutyl group; affects physical properties and reactivity.

The uniqueness of (4-Bromothiophen-2-yl)methylamine lies in its combination of functional groups that enable diverse

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

261.01868 g/mol

Monoisotopic Mass

261.01868 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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